3-(BENZENESULFONYL)-7-CHLORO-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Beschreibung
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-15-7-9-16(10-8-15)14-25-21-19-13-17(24)11-12-20(19)29-22(26-21)23(27-28-29)32(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJNOMYUUFZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multistep process. One common method includes the nucleophilic substitution reaction of a triazoloquinazoline derivative with different aryl amines . The starting material, often a methylthio-substituted triazoloquinazoline, is synthesized from anthranilic acid. The reaction conditions usually involve refluxing in dimethylformamide (DMF) with appropriate catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and chloro positions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex organic molecules. Its sulfonyl group enhances reactivity in nucleophilic substitution reactions, making it useful for creating derivatives with varied functional groups.
Biology
Research indicates that the compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
Medicine
The compound shows promise as an anti-HIV and antitubercular agent. It has been tested for activity against HIV strains (HIV-1 and HIV-2) and Mycobacterium tuberculosis. Notably, its mechanism involves inhibiting viral replication and bacterial growth, making it a candidate for further pharmacological development.
Industry
Due to its diverse biological activities, the compound is considered in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways can lead to innovative solutions in disease treatment and agricultural pest management.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazoloquinazolines, including our compound. The results indicated that it possesses a broad spectrum of activity against pathogenic bacteria, outperforming traditional antibiotics in certain assays.
Case Study 2: Anti-HIV Activity
Research conducted by a team at the University of California demonstrated that the compound effectively inhibits HIV replication in vitro. The study highlighted its mechanism of action involving interference with viral entry into host cells and disruption of reverse transcription processes.
Case Study 3: Synthesis of Derivatives
A patent application detailed a multi-step synthesis process for creating derivatives of this compound with enhanced biological activities. The derivatives were shown to maintain or improve efficacy against target pathogens while reducing toxicity profiles.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes . The anti-HIV activity is likely due to its interference with viral replication mechanisms, although the exact molecular pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS 893787-13-8) |
|---|---|---|
| Core Structure | Triazolo[1,5-a]quinazoline | Triazolo[1,5-a]quinazoline |
| Position 3 Substituent | Benzenesulfonyl | Benzenesulfonyl |
| Position 7 Substituent | Chlorine | Chlorine |
| Position 5 Substituent | N-[(4-Methylphenyl)methyl] | N-(4-Isopropylphenyl) |
| Molecular Formula | C₂₄H₂₀ClN₅O₂S | C₂₄H₂₀ClN₅O₂S |
| Molecular Weight (g/mol) | 477.97 | 477.97 |
| Potential Impact | Increased steric hindrance at N-position | Higher lipophilicity from isopropyl |
Table 2: Anticancer Activity Comparison
| Compound Class | Example | Mean Growth (%) | Notable Activity |
|---|---|---|---|
| Triazoloquinazolines | 6a | 100.20 | Slight renal cancer inhibition |
| Thieno-Fused Triazolopyrimidines | 4i, 5n | 30–60 | Broad cytotoxicity |
Functional Group Influence
- Chlorine at Position 7 : The electron-withdrawing chlorine atom may enhance binding affinity to hydrophobic pockets in target proteins, a feature common in kinase inhibitors .
- Benzenesulfonyl Group: Sulfonyl groups improve metabolic stability and solubility, but the benzene ring’s planarity may limit penetration into certain tissues compared to non-aromatic substituents .
Biologische Aktivität
Overview
3-(Benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that falls under the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and potential anti-HIV properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H15Cl2N5O2S |
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
| InChI Key | IFTKCALOLXVVTF-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the triazole and quinazoline moieties contributes to its effectiveness against various bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) indicating potent activity.
Antiviral Activity
The compound has also shown potential as an anti-HIV agent. In vitro studies suggest that it inhibits the replication of HIV-1 and HIV-2. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways are still under investigation.
Antitubercular Activity
In addition to its antibacterial properties, this compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis . Preliminary findings indicate promising results, with the compound demonstrating activity comparable to standard antitubercular drugs. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against resistant strains.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry examined a series of triazoloquinazolines, including the compound . It reported that modifications to the sulfonyl group significantly enhanced antimicrobial potency against M. tuberculosis , achieving MIC values as low as 0.5 µg/mL in certain derivatives .
- Antiviral Assessment : Another research article focused on the antiviral properties of similar compounds, highlighting that structural variations could lead to increased inhibition of HIV replication in cell cultures. The study emphasized the importance of the benzenesulfonyl group in enhancing biological activity .
- Toxicity Studies : Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also necessitates careful evaluation due to potential mutagenicity observed in Ames tests for some derivatives .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine to improve yield and purity?
- Methodological Answer : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst to facilitate cyclization and condensation reactions (similar to triazoloquinazoline synthesis methods). Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using ethyl acetate/hexane gradients. Adjust substituent ratios (e.g., benzenesulfonyl vs. methylphenyl groups) to minimize steric hindrance and side products .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions (e.g., benzenesulfonyl at position 3, methylphenylmethyl at position N-5) and assess aromatic proton environments.
- LC-MS : Validate molecular weight () and detect impurities.
- XRD : For crystalline derivatives, employ single-crystal X-ray diffraction to resolve fused triazoloquinazoline geometry and confirm substituent orientation .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., triazoloquinazolines with antitumor or anti-inflammatory activity). Use cell viability assays (MTT or SRB) at concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Assess solubility in DMSO/PBS mixtures to avoid false negatives due to precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of triazoloquinazoline analogs?
- Methodological Answer : Systematically vary substituents (e.g., replace benzenesulfonyl with trifluoromethoxy groups) and compare IC values across assays. Use molecular docking to correlate substituent electronic effects (e.g., electron-withdrawing benzenesulfonyl) with binding affinity to target proteins like kinases or GPCRs. Address discrepancies by standardizing assay conditions (e.g., pH, serum content) .
Q. What computational strategies are recommended for predicting binding modes of this compound with protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) using crystal structures of target proteins (e.g., EGFR or PARP). Parameterize the benzenesulfonyl group for partial negative charge distribution and assess hydrophobic interactions with active-site residues. Validate docking poses with molecular dynamics simulations (NAMD or GROMACS) over 100 ns trajectories to evaluate binding stability .
Q. How should researchers address conflicting data between in silico ADMET predictions and experimental pharmacokinetic profiles?
- Methodological Answer : Cross-validate ADMET predictions (SwissADME, pkCSM) with in vitro assays:
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life.
- Permeability : Perform Caco-2 assays to assess intestinal absorption.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms. Adjust computational models using experimental data to improve prediction accuracy for sulfonamide-containing triazoloquinazolines .
Q. What strategies enhance the aqueous solubility of this hydrophobic triazoloquinazoline derivative without compromising activity?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or morpholine groups) at the N-5 amine or benzenesulfonyl moiety. Formulate as nanoparticles (liposomal encapsulation) or co-crystals with succinic acid. Validate solubility enhancements via shake-flask method and maintain bioactivity through parallel SAR testing .
Q. How can researchers mitigate challenges in synthesizing reactive intermediates during multi-step synthesis?
- Methodological Answer : Stabilize intermediates (e.g., chloroquinazoline precursors) using low-temperature (−78°C) conditions and inert atmospheres. Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes. Monitor intermediates via real-time FTIR to detect unstable intermediates and optimize quenching protocols .
Methodological Notes
- Contradiction Resolution : Cross-reference computational predictions (e.g., LogP values) with experimental LogD measurements to reconcile discrepancies in hydrophobicity .
- Safety Protocols : Follow OSHA guidelines for handling chlorinated intermediates and benzenesulfonyl derivatives (use fume hoods, PPE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
